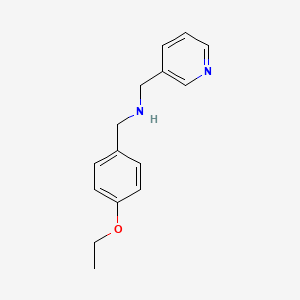

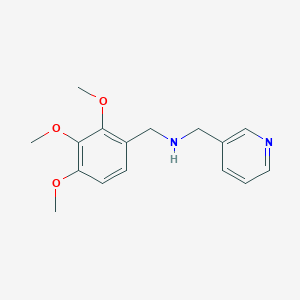

吡啶-3-基甲基-(2,3,4-三甲氧基-苄基)-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of pyridine derivatives can involve various strategies, including oxidative C–H functionalization, condensation reactions, and 1,3-dipolar cycloaddition reactions. For instance, the synthesis of N-(pyridin-2-yl)benzo[d]thiazol-2-amines was achieved through an oxidative C–S bond formation strategy using phenyliodine(III) bis(trifluoroacetate) as the oxidant, which is a metal-free approach with a broad scope of substrates . Similarly, pyridin-ylmethyl 3,5-bis(pyridin-ylmethoxy)benzoates were synthesized by reacting 3,5-dihydroxybenzoic acid with α-chloromethyl pyridine, indicating the use of halogenated intermediates in the synthesis of pyridine derivatives .

Molecular Structure Analysis

The molecular structure of pyridine derivatives is often characterized by spectral measurements such as IR, UV–Visible, 1H and 13C NMR, and supported by X-ray crystallography . These techniques provide detailed information about the arrangement of atoms within the molecule and the electronic environment, which is crucial for understanding the compound's reactivity and properties.

Chemical Reactions Analysis

Pyridine derivatives can participate in various chemical reactions, including the formation of azomethine ylides, which can be used to synthesize pyrrolidine derivatives . The reactivity of these compounds can be influenced by the presence of substituents on the pyridine ring, as seen in the synthesis of novel 3,4-disubstituted pyrrolidine derivatives through a three-component 1,3-dipolar cycloaddition reaction .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives can vary widely depending on their specific substituents and molecular structure. For example, some pyridinols exhibit interesting antioxidant properties, with their basicities and stability to air oxidation being influenced by the electron density in the ring . Additionally, compounds with pyridine moieties can display luminescent properties and form nano-aggregates with enhanced emission in certain solvents .

科学研究应用

合成和化学性质

- 合成技术:已经开发出相关化合物的新合成方法,展示了吡啶基配体在化学反应中的多功能性。例如,合成了吡啶基甲基 3,5-双(吡啶基甲氧基)苯甲酸酯衍生物,以研究反应温度和时间对酯化和醚化过程的影响 (王修建,2009)。

催化应用

- 催化剂设计:吡啶衍生物已用于化学反应催化剂的设计。例如,源自吡啶基配体的钯环在铃木-宫浦偶联和醛烯化反应中显示出作为催化剂的效率,突出了这些化合物在促进均相催化途径中的作用 (M. Singh 等,2017)。

材料科学和配位化学

- 配位聚合物:研究表明使用吡啶及其衍生物作为配体构建配位聚合物,从而形成独特的网络结构。这项研究强调了配体设计在开发具有在各个领域潜在应用的新型材料中的重要性 (B. Chakraborty 等,2013)。

荧光和光学性质

- 荧光研究:吡啶的衍生物,如三((6-苯基-2-吡啶基)甲基)胺,因其金属离子亲和力和荧光特性而受到探索。此类研究对于开发用于光学应用的荧光传感器和材料至关重要 (梁健等,2009)。

抗氧化剂和生物活性

- 生物活性:某些 γ-吡啶基胺衍生物已显示出抗氧化活性和中等乙酰胆碱酯酶抑制特性,表明这些化合物在治疗应用中的潜力 (Leonor Y. Vargas Méndez 和 Vladimir V. Kouznetsov,2015)。

属性

IUPAC Name |

1-pyridin-3-yl-N-[(2,3,4-trimethoxyphenyl)methyl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3/c1-19-14-7-6-13(15(20-2)16(14)21-3)11-18-10-12-5-4-8-17-9-12/h4-9,18H,10-11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWIXGMSXICJHEP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)CNCC2=CN=CC=C2)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601192547 |

Source

|

| Record name | 3-Pyridinemethanamine, N-[(2,3,4-trimethoxyphenyl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601192547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

510723-54-3 |

Source

|

| Record name | 3-Pyridinemethanamine, N-[(2,3,4-trimethoxyphenyl)methyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=510723-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridinemethanamine, N-[(2,3,4-trimethoxyphenyl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601192547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Isopropyl 2-amino-5-{[(4-methoxyphenyl)amino]carbonyl}-4-methylthiophene-3-carboxylate](/img/structure/B1299141.png)

![2,5-Dimethyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1299145.png)

![(5E)-5-[4-(dimethylamino)benzylidene]-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B1299151.png)

![2-Chloro-7,8-dihydro-6H-cyclopenta[g]quinoline-3-carbaldehyde](/img/structure/B1299152.png)